molecular formula C11H12O4 B1328041 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde CAS No. 951796-54-6

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde

Cat. No.: B1328041
CAS No.: 951796-54-6
M. Wt: 208.21 g/mol
InChI Key: CPVGOFHSNRVEQX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 9-methoxy-3,4-dihydro-2H-benzo[b]dioxepine-7-carbaldehyde derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The core structure is a benzodioxepine ring system, which consists of a benzene ring fused to a seven-membered 1,4-dioxepine ring. Key substituents and their positions are enumerated as follows:

  • Methoxy group (-OCH₃) : Positioned at carbon 9 of the fused bicyclic system.
  • Aldehyde group (-CHO) : Located at carbon 7.
  • Hydrogenation state : The 3,4-dihydro designation indicates partial saturation of the seven-membered ring, with two double bonds reduced to single bonds at positions 3 and 4.

The IUPAC name reflects the bicyclic numbering scheme, where the benzene ring is prioritized, and the dioxepine ring is numbered to assign the lowest possible locants to substituents. Alternative naming conventions, such as 6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde, arise from differing numbering approaches but describe the same structural framework.

Component Position Role in Nomenclature
Benzodioxepine ring Core Parent bicyclic system
Methoxy group C9 Substituent prefix
Aldehyde group C7 Functional group suffix
Dihydro designation C3-C4 Saturation state modifier

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar conformation due to steric and electronic constraints imposed by the fused ring system. Key geometric features include:

  • Benzodioxepine ring puckering : The seven-membered dioxepine ring exists in a boat-like conformation, with oxygen atoms at positions 1 and 4 contributing to torsional strain relief.
  • Substituent orientation : The aldehyde group at C7 lies in-plane with the benzene ring, enabling conjugation with the π-system, while the methoxy group at C9 adopts a staggered orientation to minimize steric hindrance.

Bond lengths and angles, derived from computational models (e.g., PubChem 3D conformers), reveal:

  • C-O bond lengths : 1.41–1.43 Å in the dioxepine ring, consistent with single-bond character.
  • C=O bond (aldehyde) : 1.22 Å, characteristic of a polarized double bond.
  • Dihedral angles : The C9-O-C-C (methoxy) dihedral angle is ~120°, favoring reduced eclipsing interactions.

Comparative Analysis of Benzodioxepine Ring Systems

Benzodioxepines exhibit structural diversity depending on ring size, substitution patterns, and saturation states. A comparison with related systems highlights distinct features:

Compound Ring Size Substituents Key Structural Differences
1,5-Benzodioxepin 7-membered None Fully unsaturated, planar conformation
3,4-Dihydro-2H-1,5-benzodioxepine 7-membered Aldehyde at C7 Partial saturation at C3-C4
9-Methoxy derivative (this compound) 7-membered Methoxy at C9, aldehyde at C7 Electron-donating/withdrawing substituent pair

The 7-membered dioxepine ring in this compound contrasts with smaller dioxolane or larger dioxocane systems. Partial saturation at C3-C4 introduces conformational flexibility absent in fully aromatic analogs, as seen in NMR studies of related dihydrobenzodioxepines.

Electronic Structure and Resonance Stabilization

The electronic structure is dominated by conjugation effects and resonance interactions :

  • Aldehyde group : The C7 aldehyde participates in resonance with the benzene ring, delocalizing electron density via para-conjugation (Figure 1A). This stabilizes the molecule by ~15 kcal/mol, as calculated using density functional theory (DFT).
  • Methoxy group : The electron-donating methoxy group at C9 enhances electron density in the benzene ring, creating a dipole moment of ~2.1 D.

Resonance contributors include:

  • A quinoidal structure with charge separation between the aldehyde and methoxy groups.
  • A polarized structure with partial positive charge on the aldehyde carbon and negative charge on the ether oxygens.

The interplay between these effects results in a HOMO-LUMO gap of 5.3 eV, as inferred from UV-Vis spectra of analogous benzodioxepines. This electronic profile renders the compound reactive toward nucleophilic addition at the aldehyde group while maintaining stability under ambient conditions.

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-9-5-8(7-12)6-10-11(9)15-4-2-3-14-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVGOFHSNRVEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure the desired reaction pathway and product formation .

Scientific Research Applications

Medicinal Chemistry Applications

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde has been investigated for its potential pharmacological activities:

  • Anticancer Activity : Research indicates that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective inhibition of lung adenocarcinoma cells with promising selectivity indices, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The compound's derivatives have been noted for their antifungal and antibacterial activities. Studies have demonstrated effectiveness against specific pathogens, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds suggest they may play a role in treating neurodegenerative diseases by modulating oxidative stress and inflammation .

Agrochemical Applications

The compound has also garnered attention in the field of agrochemicals:

  • Pesticidal Activities : Research has highlighted the efficacy of 3,4-dihydro derivatives in pest control, specifically as antifeedants and antifungal agents. These properties are crucial for developing environmentally friendly pesticides that minimize harm to beneficial organisms .
  • Plant Growth Regulators : Some studies suggest that these compounds can act as growth regulators in plants, enhancing growth and resistance to environmental stressors .

Synthetic Methodologies

The synthesis of this compound has been explored extensively:

  • Tandem Reactions : Recent methodologies involve tandem oxidation processes that simplify the synthesis of benzodioxepinones and related structures. This approach reduces the number of steps required and improves overall yield .
  • Transition Metal Catalysis : Innovative synthetic strategies utilizing transition metal catalysis have been developed to facilitate the formation of complex structures from simpler precursors. These methods are particularly valuable in medicinal chemistry for generating diverse libraries of compounds for biological testing .

Case Studies

Several case studies exemplify the practical applications of this compound:

Study ReferenceApplicationFindings
AnticancerDemonstrated selective cytotoxicity against A549 lung adenocarcinoma cells with a CC50 value of 3.6 μM.
AntimicrobialExhibited significant antifungal activity against several pathogenic fungi.
Synthetic MethodologyDeveloped a new synthesis route via tandem oxidation leading to higher yields and reduced reaction times.

Mechanism of Action

The mechanism of action of 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can alter biochemical pathways. The aldehyde group, in particular, may form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzodioxepine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Weight Key Applications/Activities Synthesis Yield Reference
9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde Cl (9), CHO (7) 228.63 g/mol Intermediate for antipsychotic agents 49%
3,4-Dihydro-2H-1,5-benzodioxepine-7-amine NH2 (7) 165.18 g/mol Antimicrobial research
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid COOH (7) 194.18 g/mol Synthetic intermediate
8-Methoxybenzo[b][1,4]dioxin-6-yl derivatives OCH3 (8), variable substituents ~350–400 g/mol Tubulin inhibition (anticancer) 80–84%
2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-4-nitrophenol Imine-Schiff base, NO2 (4) ~315–330 g/mol Antibacterial (metal complexes)
Key Observations:
  • Schiff base derivatives (e.g., imino-methyl-nitrophenol) exhibit notable antibacterial activity when complexed with metals like Cu(II) or Co(II) . Carboxylic acid and amine derivatives (Table 1) are primarily used as intermediates, lacking direct pharmacological data in the provided evidence.
  • Synthetic Accessibility :

    • Chloro and methoxy derivatives are synthesized in moderate yields (49–84%), with purification often requiring dry column vacuum chromatography .
    • Schiff base ligands require additional steps for imine formation and metal coordination, complicating scalability .
Key Findings:
  • Anticancer Potential: Methoxy-substituted derivatives like 13e and 13f (Table 2) show promise as tubulin inhibitors, with IC50 values comparable to clinical candidates like VERU-111. Their activity is attributed to the methoxy group’s ability to stabilize interactions with tubulin’s colchicine-binding site .
  • Antibacterial Activity : Schiff base ligands derived from benzodioxepines exhibit broad-spectrum antibacterial effects, particularly when complexed with transition metals. For example, Cu(II) complexes show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Neuropharmacological Effects : Chloro analogs (e.g., 9-chloro derivatives) demonstrate affinity for serotonin receptors (5-HT1A/5-HT2A), suggesting utility in treating psychiatric disorders .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles :
    • Methoxy groups in benzodioxepines produce distinct singlet signals at ~3.8–4.0 ppm in $ ^1 \text{H-NMR} $ .
    • Carbaldehyde protons resonate at ~9.8–10.2 ppm, as seen in analogs like 9c (Table 1) .
  • Mass Spectrometry :
    • Molecular ion peaks for methoxy derivatives (e.g., 13e ) appear at m/z 400–450, with fragmentation patterns dominated by loss of methoxy or carbaldehyde groups .

Biological Activity

9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antitumor and neuropharmacological effects.

  • Molecular Formula : C11H12O4
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 951796-54-6

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antitumor effects and receptor interactions.

Antitumor Activity

Research has indicated that derivatives of the 2H-benzo[b][1,4]dioxepine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated that certain derivatives showed selective toxicity towards hypoxic cancer cells while sparing normoxic cells. This selectivity is crucial for developing targeted cancer therapies.

Key Findings :

  • Compounds similar to this compound have been shown to inhibit the growth of HepG2 cells (a liver cancer cell line) under hypoxic conditions with IC50 values ranging from 10 µM to 87 µM .
  • The mechanism involves downregulation of hypoxia-inducible factors (HIFs), specifically HIF-1α and VEGF, which are critical in tumor growth and survival under low oxygen conditions .

Neuropharmacological Effects

Another area of interest is the potential interaction of this compound with serotonin receptors. Research on related oxazine derivatives has shown promising results as antagonists for the 5-HT6 receptor, which is implicated in cognitive functions and various neuropsychiatric disorders.

Key Findings :

  • Some derivatives demonstrated subnanomolar affinities for the 5-HT6 receptor and good brain penetration in animal models .
  • This suggests that modifications to the benzo[dioxepine] structure can enhance neuropharmacological efficacy.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antitumor Evaluation :
    • A library of oxazine derivatives was synthesized and tested against HepG2 cells. The study found that specific structural modifications led to increased cytotoxicity under hypoxic conditions .
    • Table 1 summarizes the IC50 values for selected compounds tested against HepG2 cells.
CompoundIC50 (µM)Hypoxic Selectivity
Compound 1087 ± 1.8High
Compound 1110 ± 3.7Very High
Control (No Treatment)>600N/A
  • Neuropharmacology :
    • A series of oxazine derivatives were synthesized as potential 5-HT6 receptor antagonists. Compounds exhibited significant affinity and were tested for their ability to penetrate the blood-brain barrier .

Q & A

Q. What are the standard synthetic routes for preparing 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde?

Methodological Answer: The compound is typically synthesized via a two-step approach:

Cyclization : React 3-chloro-4,5-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base (e.g., cesium carbonate) in DMF at 60°C for 3 hours to form the dioxepine ring .

Methylation : Introduce the methoxy group using methylating agents (e.g., methyl iodide) under basic conditions.
Key Considerations :

  • Solvent choice (DMF enhances reactivity for cyclization).
  • Purification via dry column vacuum chromatography (20% ethyl acetate in hexane) yields ~49% purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^13C NMR. Key signals include:
    • Methoxy group: δ ~3.88 ppm (singlet, 3H).
    • Aldehyde proton: δ ~9.8 ppm (singlet) .
  • HPLC : Ensure purity (>99%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : HRMS (e.g., [M+H]+^+ expected m/z 237.0765) validates molecular weight .

Q. What are the known biological targets or activities of this compound?

Methodological Answer: The compound’s benzodioxepine core is associated with:

  • Tubulin Inhibition : Structural analogs (e.g., VERU-111 derivatives) disrupt microtubule dynamics, relevant in cancer research .
  • Enzyme Modulation : Related dioxepine sulfonamides show activity against carbonic anhydrases or kinases .
    Experimental Design : Use competitive binding assays (e.g., fluorescence polarization) to screen for target affinity.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Reagent Optimization : Replace Cs2_2CO3_3 with K2_2CO3_3 in acetonitrile to reduce cost while maintaining ~36% yield .
  • Temperature Control : Prolonged reflux (overnight vs. 3 hours) improves cyclization efficiency .
  • Byproduct Management : Use flash chromatography (hexane/ethyl acetate gradient) to remove unreacted dibromopropane .

Q. How can computational methods guide structural modifications for enhanced bioactivity?

Methodological Answer:

  • Virtual Screening : Dock the compound into target proteins (e.g., p300 acetyltransferase) using tools like AutoDock Vina. Prioritize substituents at the 7-carbaldehyde position for hydrogen bonding .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) of methoxy and aldehyde groups with inhibitory activity .
    Case Study : Analogues with electron-withdrawing groups at the 9-position showed improved tubulin binding .

Q. What strategies resolve contradictions in reported spectroscopic data?

Methodological Answer:

  • Dynamic NMR : Detect conformational flexibility in the dioxepine ring, which may cause signal splitting .
  • Isotopic Labeling : Use 13^{13}C-labeled aldehydes to confirm assignment of carbonyl peaks in complex matrices .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Degradation Pathways : Aldehyde oxidation to carboxylic acid occurs in humid environments. Monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
  • Optimal Storage : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .

Q. What are the challenges in designing multi-component derivatives (e.g., hybrid molecules)?

Methodological Answer:

  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce aryl groups at the 7-position. Example:
    • React with 4-bromophenylboronic acid under Pd(PPh3_3)4_4 catalysis (yield: ~65%) .
  • Steric Hindrance : Bulky substituents reduce reactivity (e.g., 47 and 48 in Table 3 of ). Mitigate via microwave-assisted synthesis to enhance reaction rates.

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